molecular formula C6H12FNO B13459396 3-(2-Fluoropropan-2-yl)oxetan-3-amine

3-(2-Fluoropropan-2-yl)oxetan-3-amine

Cat. No.: B13459396
M. Wt: 133.16 g/mol
InChI Key: BTFZEDTVAJWFKX-UHFFFAOYSA-N
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Description

3-(2-Fluoropropan-2-yl)oxetan-3-amine is a chemical compound with the molecular formula C6H12FNO. It features an oxetane ring, which is a four-membered cyclic ether, substituted with a fluoropropyl group and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening . The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 3-(2-Fluoropropan-2-yl)oxetan-3-amine may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoropropan-2-yl)oxetan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while reduction can produce various amine derivatives .

Scientific Research Applications

3-(2-Fluoropropan-2-yl)oxetan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Fluoropropan-2-yl)oxetan-3-amine involves its interaction with specific molecular targets. The fluoropropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the oxetane ring can influence its stability and reactivity. The amine group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    Oxetan-3-amine: Lacks the fluoropropyl group, resulting in different chemical and biological properties.

    3-(2-Chloropropan-2-yl)oxetan-3-amine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

    3-(2-Bromopropan-2-yl)oxetan-3-amine:

Uniqueness

3-(2-Fluoropropan-2-yl)oxetan-3-amine is unique due to the presence of the fluoropropyl group, which can enhance its stability and binding affinity in biological systems. This makes it a valuable compound for various applications in medicinal chemistry and synthetic organic chemistry .

Properties

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

3-(2-fluoropropan-2-yl)oxetan-3-amine

InChI

InChI=1S/C6H12FNO/c1-5(2,7)6(8)3-9-4-6/h3-4,8H2,1-2H3

InChI Key

BTFZEDTVAJWFKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(COC1)N)F

Origin of Product

United States

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